N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions:
Pyrimidine Ring Formation: The pyrimidine moiety is often synthesized via cyclization reactions involving amidines and β-dicarbonyl compounds.
Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine ring under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may exhibit biological activity, such as binding to specific receptors or enzymes. This makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
Industrially, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide: Lacks the pyrimidine ring, potentially altering its biological activity and chemical properties.
4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide: Lacks the 3-chloro-4-fluorophenyl group, which may affect its binding affinity and specificity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O2/c1-11-20-15(10-16(21-11)26-2)23-5-7-24(8-6-23)17(25)22-12-3-4-14(19)13(18)9-12/h3-4,9-10H,5-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSKBZBPQOZZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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